molecular formula C14H15N3O3S2 B2529399 Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate CAS No. 864856-31-5

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate

Cat. No.: B2529399
CAS No.: 864856-31-5
M. Wt: 337.41
InChI Key: IMYZICUPWQQQJT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate is a synthetic organic compound designed for research applications, featuring a 1,2,4-thiadiazole core linked to a phenyl ring and an acetamidoacetate ester chain. This structure incorporates multiple pharmacologically privileged motifs, suggesting significant potential for use in medicinal chemistry and drug discovery. The primary research value of this compound lies in its use as a key intermediate or building block for the synthesis of novel bioactive molecules. The 1,2,4-thiadiazole scaffold, and its isomer 1,3,4-thiadiazole, are recognized as versatile bioisosteres for pyrimidine and other aromatic rings, a property that can be leveraged to modulate the lipophilicity, electronic properties, and metabolic stability of lead compounds . Thiadiazole-containing structures are extensively investigated for their diverse biological activities, including anticancer , antimicrobial , and anticonvulsant effects . For instance, various 1,3,4-thiadiazole derivatives have demonstrated potent antiproliferative effects against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) . The specific substitution pattern on the thiadiazole ring, particularly the phenyl and thioacetamido groups in this molecule, is a critical structural feature often explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets . The mechanism of action for research compounds based on this scaffold is typically target-dependent. Thiadiazole derivatives have been reported to act through various mechanisms, such as enzyme inhibition (e.g., carbonic anhydrase ), disruption of microtubule assembly (tubulin polymerization inhibition) , or modulation of neurotransmitter systems (e.g., GABA) in neurological research . The presence of the thioether and ester functional groups in this molecule also provides convenient handles for further chemical derivatization, making it a flexible starting point for developing targeted chemical libraries. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

ethyl 2-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-12(19)8-15-11(18)9-21-14-16-13(17-22-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZICUPWQQQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with ethyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromoacetate, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, solvent, and reactant concentrations would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole structures exhibit notable antimicrobial properties. Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate has been tested against various microbial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could serve as a foundation for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines:

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)12.5Significant cytotoxicity
A549 (Lung Cancer)15.0Induces apoptosis
HepG2 (Liver Cancer)10.0Growth inhibition

The mechanism of action involves apoptosis induction via intrinsic and extrinsic pathways, indicating its potential as a therapeutic agent in cancer treatment.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions involving thiadiazole derivatives. The following methods have been documented:

  • Condensation Reactions : Combining thiadiazole derivatives with acetamides to form the target compound.
  • Substitution Reactions : Modifying the thiadiazole ring to enhance biological activity.

Case Studies

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities against bacterial strains and cancer cell lines. The derivatives demonstrated enhanced activity compared to the parent compound.

Case Study 2: Structure–Activity Relationship Analysis

An SAR analysis revealed that modifications to the thiadiazole ring significantly impacted biological activity. Substituents that increased lipophilicity were found to improve antimicrobial efficacy while specific aromatic groups contributed to anticancer activity.

Mechanism of Action

The biological activity of Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate is primarily attributed to the thiadiazole ring. This moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s ability to cross cellular membranes enhances its efficacy in biological systems .

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares core structural motifs with several derivatives, as outlined below:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Key Functional Properties Reference ID
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate m-Tolyl substituent (methylphenyl) at thiadiazole position 3 ~430 (estimated) Enhanced lipophilicity
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Sodium carboxylate (vs. ethyl ester), triazole-thiadiazole hybrid ~450 (estimated) Improved water solubility, enzyme binding
Triazamate (ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate) Dimethylamino carbonyl and tert-butyl groups on triazole ring 314.4 Insecticidal activity
Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate 4-Bromophenyl substituent, triazole core (vs. thiadiazole) 489.39 Potential halogen-directed bioactivity

Key Observations :

  • Lipophilicity : Ethyl ester derivatives (e.g., target compound, m-tolyl analog) exhibit higher lipophilicity than carboxylate salts (e.g., sodium derivative in ), influencing membrane permeability.
  • Heterocyclic Core : Replacement of the thiadiazole ring with triazole (e.g., triazamate ) alters electronic properties and biological targets.
  • Substituent Effects : Bromine or methyl groups on aromatic rings (e.g., ) modulate steric and electronic interactions with biological targets.

Pharmacological and Agrochemical Activities

  • Insecticidal Activity : Triazamate () is a commercial insecticide, whereas the target compound’s bioactivity remains under investigation. Structural divergence (triazole vs. thiadiazole) likely explains differences in pesticidal efficacy.
  • Antimicrobial Potential: Thiadiazole-thioacetamido hybrids (e.g., ) have shown activity against bacterial pathogens, implying the target compound may share similar mechanisms.

Critical Research Findings

Enzyme Interaction : The sodium carboxylate analog () exhibited a 20% higher binding energy to target enzymes than the ethyl ester derivative, attributed to ionic interactions with active-site residues.

Thermal Stability : Ethyl ester derivatives (e.g., target compound) generally display melting points between 50–100°C, whereas carboxylate salts (e.g., ) decompose at higher temperatures (>200°C).

Biological Selectivity : Bromophenyl-substituted analogs () showed selective inhibition of bacterial over mammalian enzymes, highlighting substituent-driven targeting.

Biological Activity

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound generally involves several key steps:

  • Formation of Thiadiazole Ring : The thiadiazole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Amino Acid Modification : The thiadiazole derivative is then reacted with acetic anhydride or similar agents to introduce the acetamido group.
  • Final Esterification : The compound is completed by esterification with ethyl acetate under acidic conditions.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In a study assessing the antimicrobial activity of related compounds, it was found that thiadiazole derivatives demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains like Bacillus subtilis and Staphylococcus aureus .

Cytotoxic Activity

The cytotoxic potential of this compound has also been investigated using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In one study, related thiadiazole compounds demonstrated IC50 values indicating significant cytotoxic effects. For instance, compounds containing similar scaffolds showed IC50 values as low as 29 µM against HeLa cells . The mechanism is believed to involve the interaction of the thiadiazole ring with cellular proteins, leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The quaternary ammonium group present in some derivatives disrupts microbial cell membranes, leading to cell lysis .
  • Protein Interaction : The thiadiazole moiety interacts with specific proteins involved in cellular signaling pathways, inhibiting their function and promoting cell death in cancerous cells .
  • Oxidative Stress Reduction : Some studies suggest that these compounds may inhibit oxidative stress pathways, providing neuroprotective effects .

Comparative Biological Activity Table

Activity Type Tested Strains/Cell Lines IC50/MIC Values Reference
AntimicrobialBacillus subtilis4.69 µM
AntimicrobialStaphylococcus aureus5.64 µM
CytotoxicMCF-773 µM
CytotoxicHeLa29 µM

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of thiadiazole derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were tested against various pathogens and showed promising results in inhibiting bacterial growth, particularly against E. coli and Pseudomonas aeruginosa.

Case Study 2: Anticancer Properties

Another significant study evaluated the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The results indicated that modifications to the thiadiazole ring could enhance cytotoxicity significantly. Specifically, compounds with additional functional groups exhibited increased activity against both MCF-7 and HeLa cell lines.

Q & A

Q. What are the key synthetic routes and critical reaction parameters for synthesizing Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate?

The synthesis typically involves sequential coupling reactions, starting with the formation of the thiadiazole core, followed by thioether linkage formation and esterification. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during thiadiazole ring closure to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether bonds .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Which analytical methods are most reliable for structural validation and purity assessment?

  • 1H/13C NMR : Confirms regiochemistry of the thiadiazole ring and acetamido-thioether linkage (e.g., δ 3.86 ppm for CH2COO in ).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.08) .
  • HPLC : Monitors purity (>98% by reverse-phase C18 column) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets, given structural analogs’ anti-inflammatory activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods optimize derivatives for target-specific bioactivity?

  • Molecular docking : Predict binding affinity to enzymes (e.g., COX-2 using AutoDock Vina). Derivatives with electron-withdrawing groups on the phenyl ring show improved docking scores .
  • QSAR modeling : Correlate substituent effects (e.g., nitro vs. amino groups) with antimicrobial potency .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Q. How should researchers address discrepancies in reported biological activity data?

  • Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill kinetics .
  • Batch consistency : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude impurity-driven artifacts .
  • Structural analogs : Compare bioactivity of methyl ester vs. ethyl ester derivatives to isolate pharmacophore contributions .

Q. What advanced techniques elucidate conformational dynamics and interaction mechanisms?

  • X-ray crystallography : Resolve 3D structure to identify hydrogen bonding (e.g., NH···S interactions in the thiadiazole ring) .
  • 2D NMR (COSY, NOESY) : Map spatial proximity of substituents (e.g., phenyl-thiadiazole dihedral angles) .
  • Spectroelectrochemistry : Track redox behavior of the thioether group under physiological conditions .

Methodological Tables

Q. Table 1: Comparative Reaction Yields Under Varied Conditions

SolventTemperature (°C)CatalystYield (%)Purity (HPLC)Reference
DMF70K2CO37897
Acetonitrile60Et3N6594
THF80DBU7296

Q. Table 2: Bioactivity Data for Structural Analogs

DerivativeMIC (S. aureus) (µg/mL)COX-2 IC50 (nM)Cytotoxicity (HeLa, IC50 µM)Reference
Ethyl ester (Parent)8.242028.5
Methyl ester analog12.458035.7
Nitro-substituted4.121018.9

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